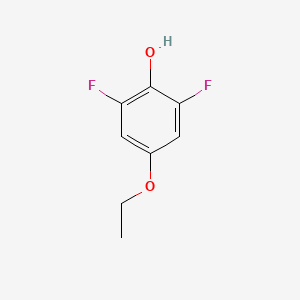

4-Ethoxy-2,6-difluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLPDJVMIACZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310212 | |

| Record name | 4-Ethoxy-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-55-3 | |

| Record name | 4-Ethoxy-2,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,6-difluorophenol

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a viable synthetic pathway for 4-Ethoxy-2,6-difluorophenol, a valuable fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. The proposed synthesis commences with the readily available 2,6-difluoroaniline and proceeds through a three-step sequence involving diazotization, oxidation, and a final selective etherification. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each synthetic stage.

Introduction

Fluorinated organic molecules are of paramount importance in modern chemistry, particularly in the design of bioactive compounds and advanced materials. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a key building block, incorporating the beneficial attributes of a difluorinated phenyl ring with a modifiable phenolic hydroxyl group and an ethoxy moiety. This guide delineates a logical and practical synthetic approach to this target molecule, emphasizing experimental reproducibility and a thorough understanding of the underlying chemical principles.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of this compound can be strategically approached in three main stages, starting from 2,6-difluoroaniline. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Caption: Proposed multi-step synthesis of this compound.

Step 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

The initial step involves the conversion of commercially available 2,6-difluoroaniline to 2,6-difluorophenol via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a well-established transformation for the synthesis of phenols from anilines.

Reaction Mechanism

The reaction proceeds through the formation of a diazonium salt by treating the aniline with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile, in this case, water, to yield the corresponding phenol.

Experimental Protocol

Materials:

-

2,6-Difluoroaniline

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Copper(II) sulfate (optional, as catalyst)

-

Deionized water

-

Ice

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of 2,6-difluoroaniline (1.0 eq) in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

The diazonium salt solution is then added portion-wise to a boiling aqueous solution of sulfuric acid, optionally containing copper(II) sulfate as a catalyst, to facilitate the hydrolysis.

-

The resulting phenol is steam-distilled from the reaction mixture and collected.

-

The distillate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford 2,6-difluorophenol.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| 2,6-Difluoroaniline | 129.11 | 1.0 | >98% | - |

| 2,6-Difluorophenol | 130.09 | - | >98% | ~85-90 |

Step 2: Synthesis of 2,6-Difluorohydroquinone

The second stage of the synthesis involves the oxidation of 2,6-difluorophenol to introduce a second hydroxyl group at the para-position, yielding 2,6-difluorohydroquinone. The Elbs persulfate oxidation is a suitable method for this transformation.[1]

Reaction Mechanism

The Elbs persulfate oxidation involves the reaction of a phenoxide ion with a persulfate salt (e.g., potassium persulfate) in an alkaline solution. The reaction proceeds through the formation of an intermediate sulfate ester at the para position, which is subsequently hydrolyzed to the hydroquinone.[2]

Caption: Simplified workflow of the Elbs persulfate oxidation.

Experimental Protocol

Materials:

-

2,6-Difluorophenol

-

Potassium persulfate (K₂S₂O₈)

-

Sodium hydroxide

-

Deionized water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

2,6-Difluorophenol (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide.

-

A solution of potassium persulfate (1.2 eq) in deionized water is added slowly to the phenoxide solution with vigorous stirring, maintaining the temperature below 20 °C.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The reaction is then acidified with hydrochloric acid and heated to hydrolyze the intermediate sulfate ester.

-

After cooling, the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 2,6-difluorohydroquinone.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| 2,6-Difluorophenol | 130.09 | 1.0 | >98% | - |

| 2,6-Difluorohydroquinone | 146.09 | - | >95% | ~25-30 |

Step 3: Selective Mono-O-ethylation to this compound

The final and most critical step is the selective mono-O-ethylation of 2,6-difluorohydroquinone to yield the target molecule, this compound. This is achieved via a Williamson ether synthesis, where careful control of reaction conditions is necessary to favor mono-alkylation at the less sterically hindered 4-hydroxyl group.

Reaction Mechanism

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophile attacks an alkyl halide.[3][4] In this case, the mono-phenoxide of 2,6-difluorohydroquinone, formed by using a sub-stoichiometric amount of a suitable base, will preferentially attack an ethylating agent like ethyl iodide. The selectivity for mono-ethylation at the 4-position is driven by the steric hindrance imposed by the two fluorine atoms flanking the 1-hydroxyl group.

Experimental Protocol

Materials:

-

2,6-Difluorohydroquinone

-

Potassium carbonate (K₂CO₃)

-

Ethyl iodide (C₂H₅I)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of 2,6-difluorohydroquinone (1.0 eq) in anhydrous acetone or DMF, a carefully measured amount of a mild base such as potassium carbonate (0.9-1.0 eq) is added.

-

The mixture is stirred at room temperature for 30 minutes to an hour to facilitate the formation of the mono-phenoxide.

-

Ethyl iodide (1.0-1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or gently heated (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield (%) |

| 2,6-Difluorohydroquinone | 146.09 | 1.0 | >95% | - |

| This compound | 174.14 | - | >98% | ~60-70 |

Characterization of this compound

While experimental spectroscopic data for this compound is not widely available in the public domain, the following are predicted characterization data based on its structure and comparison with similar compounds.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.7-6.9 (m, 2H, Ar-H), ~5.0-5.5 (br s, 1H, OH), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~155-158 (dd, C-F), ~145-148 (t, C-O), ~140-143 (t, C-O), ~105-108 (t, C-H), ~64.5 (OCH₂CH₃), ~14.7 (OCH₂CH₃).

-

Mass Spectrometry (EI): m/z (%) 174 (M⁺), 146, 118.

Conclusion

The synthesis of this compound presented in this guide offers a logical and experimentally feasible pathway for researchers in organic and medicinal chemistry. By starting with 2,6-difluoroaniline, the target molecule can be obtained in three steps with reasonable overall yields. The key to this synthesis lies in the successful execution of the diazotization, the Elbs oxidation, and particularly the selective Williamson ether synthesis. The provided protocols and mechanistic insights are intended to serve as a valuable resource for the laboratory preparation of this important fluorinated building block.

References

- Ludong University; Liu Gang; Wang Haojie; Wang Jinming; Ren Yujin; Zhang Yuchun; Mu Xianfeng; Zhu Fei; Wang Shengjie; Han Qinglin; Xu Guanhua. CN109456225A, 2019.

- Behrman, E. J. The Elbs and Boyland-Sims peroxydisulfate oxidations. Beilstein Journal of Organic Chemistry2006, 2, 22.

- Williamson, A. W. On Etherification. Quarterly Journal of the Chemical Society of London1852, 4 (2), 106-110.

-

Wikipedia. Williamson ether synthesis. [Link]

- Boyland, E.; Sims, P. The oxidation of some aromatic amines with persulphate. Journal of the Chemical Society (Resumed)1954, 980-985.

Sources

Introduction: Situating 4-Ethoxy-2,6-difluorophenol in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-2,6-difluorophenol

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a nucleophilic hydroxyl group, two electron-withdrawing fluorine atoms, and an electron-donating ethoxy group. This specific arrangement of substituents bestows upon the molecule a distinct reactivity profile, making it a compound of significant interest for researchers in medicinal chemistry and materials science.

The strategic placement of fluorine atoms is a widely used tactic in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The 2,6-difluoro substitution pattern, in particular, sterically shields the hydroxyl group and significantly increases its acidity. The para-ethoxy group further modifies the electronic landscape of the aromatic ring. While experimental data on this specific molecule is sparse, its structural motifs are present in a range of advanced materials and bioactive molecules.[1][2] This guide serves to consolidate the known information, provide expert predictions on its core properties based on analogous structures, and outline the standard methodologies for their empirical validation.

Section 1: Core Compound Identification and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1017779-55-3 | [3] |

| Molecular Formula | C₈H₈F₂O₂ | [3] |

| Molecular Weight | 174.15 g/mol | Calculated |

| Canonical SMILES | CCOC1=CC(=C(C(=C1)F)O)F | - |

| InChI Key | N/A | - |

Figure 1: 2D Chemical Structure

Section 2: Physicochemical Properties - Knowns and Expert Predictions

A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in both chemical reactions and biological systems. The following table presents a combination of available data and predicted properties based on established chemical principles and data from structurally related compounds like 2,6-difluorophenol and 4-ethoxyphenol.

| Property | Value / Predicted Range | Rationale & Comparative Insights |

| Appearance | White to off-white crystalline solid | Predicted. Analogous fluorinated phenols, such as 2,6-difluorophenol, are typically white crystalline solids at room temperature.[2] |

| Melting Point | Data not available | The melting point of 2,6-difluorophenol is 45 °C.[2] The addition of the para-ethoxy group increases molecular weight and may alter crystal packing, likely resulting in a different, possibly higher, melting point. Empirical determination via DSC is required. |

| Boiling Point | Data not available | Expected to be significantly higher than related difluorophenols due to increased molecular weight. Vacuum distillation would be the preferred method for purification to prevent decomposition at high temperatures. |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO); Sparingly soluble in water; Soluble in non-polar solvents (e.g., Toluene, Dichloromethane). | The phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and ethoxy group provide lipophilic character, conferring solubility in a range of organic media. |

| Acidity (pKa) | Predicted: ~7.5 - 8.5 | The two ortho-fluorine atoms are strongly electron-withdrawing, which stabilizes the corresponding phenoxide anion and significantly increases the acidity (lowers the pKa) compared to phenol (~10.0) or 4-ethoxyphenol (~10.2). |

| LogP | Predicted: ~2.0 - 2.5 | The ethoxy group increases lipophilicity compared to 2,6-difluorophenol (LogP ~1.7).[4] This value suggests moderate lipophilicity, a property often sought in drug candidates for membrane permeability. |

Section 3: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While verified spectra for this compound are not publicly available, a predictive analysis based on its structure is provided below.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

-

δ 6.6-6.8 ppm (t, 2H): Aromatic protons (H-3, H-5). Expected to appear as a triplet due to symmetrical coupling to the two adjacent fluorine atoms (³JHF).

-

δ 5.0-6.0 ppm (br s, 1H): Phenolic proton (-OH). The chemical shift can vary with concentration and solvent. The signal will be broad and may exchange with D₂O.

-

δ 4.0-4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃). Appears as a quartet due to coupling with the methyl protons (³JHH ≈ 7 Hz).

-

δ 1.4-1.5 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). Appears as a triplet due to coupling with the methylene protons (³JHH ≈ 7 Hz).

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

-

~155-160 ppm (dd, C-2, C-6): Carbons bearing fluorine. Will appear as a doublet of doublets due to large one-bond ¹JCF coupling and smaller multi-bond couplings.

-

~145-150 ppm (t, C-4): Carbon bearing the ethoxy group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.

-

~135-140 ppm (t, C-1): Carbon bearing the hydroxyl group. May appear as a triplet due to two-bond coupling to the adjacent fluorine atoms.

-

~105-110 ppm (t, C-3, C-5): Aromatic carbons coupled to hydrogen. Expected to be triplets due to coupling with adjacent fluorine atoms.

-

~64 ppm (s, -OCH₂CH₃): Methylene carbon of the ethoxy group.

-

~15 ppm (s, -OCH₂CH₃): Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

-

3200-3500 cm⁻¹ (strong, broad): O-H stretching vibration, indicative of hydrogen bonding.

-

2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and the ethoxy group.

-

~1600 cm⁻¹ & ~1480 cm⁻¹ (medium-strong): C=C aromatic ring stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

-

~1100-1200 cm⁻¹ (strong): C-F stretching vibrations.

Section 4: Safety, Handling, and Stability

Based on supplier safety data, this compound must be handled with appropriate caution.[3]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation.[3]

-

-

Handling and Personal Protective Equipment (PPE):

-

Storage and Stability:

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Section 5: Potential Applications in Synthesis and Drug Discovery

The molecular architecture of this compound makes it a valuable building block for creating more complex molecules. Its reactivity is primarily dictated by the phenolic hydroxyl group and the electronically modified aromatic ring.

-

Nucleophilic Reactions at the Hydroxyl Group: The hydroxyl group is the most reactive site for O-alkylation (e.g., Williamson ether synthesis) and O-acylation to form esters. These reactions are fundamental for introducing the difluorophenoxy moiety into larger scaffolds.

-

Aromatic Substitution: The high electron density of the ring, modulated by the ethoxy and hydroxyl groups, would typically make it susceptible to electrophilic aromatic substitution. However, all activated positions (ortho and para to the oxygen atoms) are already substituted, limiting this pathway. The primary utility lies in using the entire 4-ethoxy-2,6-difluorophenyl group as a single synthetic unit.

-

Role in Drug Design: As a bioisostere for other functional groups or as a metabolically stable scaffold, this compound could be incorporated into kinase inhibitors, anti-inflammatory agents, or other pharmaceuticals where precise electronic and steric properties are required.[1]

Diagram 1: Synthetic utility of this compound.

Section 6: Standardized Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. The following are exemplary, standardized methods for characterizing this compound.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Objective: To accurately determine the melting point and assess the purity of the compound.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature at least 20 °C below the expected melting point. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

-

Protocol 2: General Workflow for NMR Analysis

-

Objective: To confirm the chemical structure and assess the purity of the compound.

-

Methodology:

-

Sample Preparation: Weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Collection: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any other necessary 2D experiments (e.g., COSY, HSQC).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal.

-

Interpretation: Integrate the signals in the ¹H spectrum and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, analyzing coupling patterns to confirm connectivity.

-

Diagram 2: Standard workflow for NMR sample analysis.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet for this compound. Retrieved from SynQuest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckqah9RWOpr7EFm6eLWNQaWAwlYcQ4it0tTkK7grF1GOKKrBTUMSVG9RWOUubsAxZ_6QWv84_Kap_QohMZtAEvr4ojA3wBt0Z4DpGBHF5IfTMtbUAMonewDx4OPwFo0htW0FyM35Y5Q9jm99uTckQOiwpMfTkwA6mocMsmMdmqpuK0x9kk1EiYJbzVLcAbm4=]

- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLm8IkHRX70rDH1vxU9KFK73TlXHQo2yU1h1BoejNfs3kkC1ZftAJZo0C8FYoGqQh6H1q-k3t5RGQL2cOJGhs3Cb_VFlC1DEH5MuPJ5Fj2aeEkoOQNcBk8iwgG4shjJSDeURYvOid4IvfmXa3UZN5wlr1vs8CHK9KEfNszZlk2g0ANqqlzYgdGtJLPwOHaydmokEaaNsCPmF_QZQuRgSvR9EOr2Tfe8ybSPFhVWDX0tUo-2kschzcIhmKJF0WZ2f2ivOa9NljJH9Ynrh1GnnzIjiuJidMbEaepvdbxyxc=]

- Chem-Impex International, Inc. (n.d.). Product Information for 2,6-Difluorophenol. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE64y1tptrvQkpVWNs7IFSxgEkMopOl3KxpQZmWIQ6libDpPZ83d_FK-kWBie07QWEq-gFK2QbVAOfLDBdkqcQpLYNrs2VmscXutPnYDpfpwaWbACGkniz1WlilNVAO3aRu-2I=]

- LookChem. (n.d.). Properties of 2,6-Difluorophenol. Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDhnrpeaVziaBvUVtaLFnU2ijtNNHR994JIMKYDBPjtmhAf7LQFvGedtyfkGn105HkjqYKxvWkvFMGkZbfHDXzar_T9sF-jS0J2Jj8i9Kfj4UvK56deAZCt7c-V_0vkl5mAWP5DnRaF_ajWx-hpyONKos=]

Sources

An In-depth Technical Guide to 4-Ethoxy-2,6-difluorophenol: Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxy-2,6-difluorophenol, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. As this compound is not readily commercially available, this document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a discussion of its potential utility. The synthesis is based on the selective mono-O-ethylation of 2,6-difluorohydroquinone, a plausible precursor. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and exploration of novel fluorinated phenols.

Introduction: The Significance of Fluorinated Phenols

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms into an organic scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Phenolic moieties are also a common feature in many bioactive molecules. The combination of these two features in compounds like this compound presents an intriguing scaffold for the development of new chemical entities with unique properties. This guide serves as a foundational document for the synthesis and characterization of this novel compound.

Chemical Identity and Structure

-

Compound Name: this compound

-

CAS Number: Not assigned (as of the date of this publication)

-

Molecular Formula: C₈H₈F₂O₂

-

Molecular Weight: 174.14 g/mol

-

Canonical SMILES: CCOC1=CC(=C(C(=C1)F)O)F

-

InChI Key: (Predicted) InChIKey=ZJBHXHHBXVXEEB-UHFFFAOYSA-N

Structural Elucidation

The structure of this compound consists of a benzene ring substituted with a hydroxyl group, an ethoxy group, and two fluorine atoms. The hydroxyl and ethoxy groups are in a para-relationship (positions 1 and 4), and the two fluorine atoms are located at positions 2 and 6, ortho to the hydroxyl group.

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

Synthesis of the Precursor: 2,6-Difluorohydroquinone

While not a common starting material, the synthesis of 2,6-difluorohydroquinone has been reported in the literature, often starting from 2,6-difluorophenol or 2,6-difluoroaniline.[1] One potential route involves the diazotization of 2,6-difluoroaniline followed by hydrolysis.[1]

Proposed Synthesis of this compound via Williamson Ether Synthesis

This synthesis involves the selective mono-O-ethylation of 2,6-difluorohydroquinone. The two hydroxyl groups of the hydroquinone have different acidities due to the electronic effects of the fluorine atoms, which may allow for selective reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed method and may require optimization.

Materials:

-

2,6-Difluorohydroquinone (1.0 eq)

-

Ethyl iodide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorohydroquinone and anhydrous acetone.

-

Add anhydrous potassium carbonate to the mixture.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid and wash with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Predicted Physicochemical and Spectroscopic Properties

Due to the novelty of this compound, experimental data is not available. The following properties are predicted based on its structure and data from analogous compounds.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Melting Point (°C) | 50 - 70 |

| Boiling Point (°C) | 220 - 240 |

| pKa | 8.5 - 9.5 |

| LogP | 2.0 - 2.5 |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water. |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 6.7-6.9 (m, 2H): Aromatic protons. The multiplicity will be a complex multiplet due to coupling with both fluorine atoms.

-

δ 5.0-6.0 (br s, 1H): Phenolic hydroxyl proton.

-

δ 4.02 (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group.

-

δ 1.41 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group.

¹³C NMR (101 MHz, CDCl₃):

-

δ 155-160 (dd): Carbon attached to the hydroxyl group (C1).

-

δ 145-150 (t): Carbon attached to the ethoxy group (C4).

-

δ 150-155 (dd): Carbons attached to the fluorine atoms (C2, C6).

-

δ 105-110 (t): Aromatic carbons (C3, C5).

-

δ 64.5: Methylene carbon of the ethoxy group.

-

δ 14.8: Methyl carbon of the ethoxy group.

FT-IR (KBr, cm⁻¹):

-

3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

-

2850-3000: C-H stretching of the ethoxy group.

-

1500-1600: C=C stretching of the aromatic ring.

-

1200-1300: C-O stretching of the ether and phenol.

-

1000-1100: C-F stretching.

Mass Spectrometry (EI):

-

M⁺: 174.05

Potential Applications

The unique structural features of this compound suggest several potential areas of application for researchers in drug development and materials science.

-

Pharmaceutical Scaffolding: The fluorinated phenol motif can serve as a valuable building block for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and ethoxy groups provide handles for further chemical modification.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule could be explored as a precursor for new herbicides, fungicides, or insecticides.

-

Polymer Science: Phenolic compounds are precursors to various polymers. The presence of fluorine could impart desirable properties such as thermal stability and chemical resistance to polymers derived from this monomer.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety assessment should be conducted before undertaking its synthesis or use.

Conclusion

This technical guide provides a foundational overview of this compound, a novel compound with significant potential in various scientific disciplines. While not commercially available, a plausible synthetic route via Williamson ether synthesis from 2,6-difluorohydroquinone is proposed, along with a detailed experimental protocol. The predicted physicochemical and spectroscopic data will aid researchers in its synthesis and characterization. The exploration of such novel fluorinated scaffolds is crucial for the advancement of medicinal chemistry and materials science.

References

-

ResearchGate. Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. Available at: [Link]

-

Cheméo. Phenol, 2-ethoxy- (CAS 94-71-3) - Chemical & Physical Properties. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Available at: [Link]

-

ResearchGate. Substituent effects on the physical properties and pKa of phenol. Available at: [Link]

-

PubMed. The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Available at: [Link]

-

ResearchGate. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Available at: [Link]

-

NIST. Phenol, 4-ethoxy-. Available at: [Link]

- Google Patents. Process for making 2,6-difluoro pyridine.

-

ResearchGate. Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Available at: [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Ethoxy-2,6-difluorophenol

Preamble: From Molecular Architecture to Biological Hypothesis

In the landscape of drug discovery and molecular biology, the journey from a novel chemical entity to a well-understood therapeutic agent is one of rigorous scientific inquiry. 4-Ethoxy-2,6-difluorophenol, a compound of interest, currently stands at the frontier of this exploration. While direct empirical data on its biological activity remains nascent, its molecular architecture provides a fertile ground for formulating robust, testable hypotheses regarding its mechanism of action. This guide is structured to deconstruct the molecule's constituent parts, propose scientifically grounded potential mechanisms, and provide a comprehensive roadmap for their experimental validation. Our approach is not to present a rigid protocol but to foster a logical and intuitive progression of inquiry, befitting the dynamic nature of scientific discovery.

The structure of this compound—a phenol ring symmetrically substituted with two electron-withdrawing fluorine atoms and an electron-donating ethoxy group—suggests a molecule with finely tuned electronic and steric properties. The ortho-difluoro substitution significantly increases the acidity of the phenolic hydroxyl group, while the para-ethoxy group modulates its lipophilicity and potential for hydrogen bonding.[1] This unique combination invites the exploration of several compelling mechanistic avenues.

Deconstruction of the Core Moiety: A Rationale for Plausible Mechanisms

The inherent chemical properties of this compound guide our hypotheses.

-

The 2,6-Difluorophenol Core: This moiety is a known lipophilic bioisostere of carboxylic acid.[2][3] Research has demonstrated that this structural motif can competitively inhibit enzymes that recognize carboxylate substrates, such as GABA aminotransferase.[2][3] This suggests a potential for our compound to interact with a range of enzymes and receptors that bind endogenous carboxylic acids.

-

Fluorine's Influence: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[4][5][6] The strong carbon-fluorine bonds can block sites of oxidative metabolism, potentially prolonging the compound's half-life.[6]

-

The Phenolic Hydroxyl Group: Phenols are a versatile class of compounds with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.[7][8] The increased acidity of this particular phenol could enhance its ability to donate a proton or participate in hydrogen bonding within a biological target.

-

The Para-Ethoxy Group: This group increases the molecule's lipophilicity, which may enhance its ability to cross cellular membranes. It also presents a potential site for phase I metabolism via O-dealkylation, which could either deactivate the compound or generate an active metabolite.[9]

Based on this structural analysis, we propose three primary potential mechanisms of action for this compound:

-

Enzyme Inhibition: Targeting enzymes, particularly those with carboxylate-binding pockets or those susceptible to inhibition by fluorinated compounds.

-

Ion Channel Modulation: Acting on voltage-gated or ligand-gated ion channels, a common target for phenolic compounds.

-

GABAergic System Modulation: Stemming from the bioisosteric relationship of the 2,6-difluorophenol moiety to carboxylic acids, particularly GABA.

The following sections will detail the experimental workflows designed to systematically investigate each of these hypotheses.

Hypothesis 1: this compound as an Enzyme Inhibitor

The presence of fluorine and the phenolic hydroxyl group suggests that this compound could be an effective enzyme inhibitor.[10][11] The investigation into this hypothesis should begin with broad screening and progress to more specific mechanistic studies.

Experimental Workflow for Enzyme Inhibition

Caption: Workflow for investigating the enzyme inhibition potential of this compound.

Detailed Experimental Protocols

1. Broad Enzyme Panel Screening:

-

Objective: To identify potential enzyme classes inhibited by the compound.

-

Protocol:

-

Utilize a commercial enzyme screening service (e.g., Eurofins, Reaction Biology) to test this compound at a fixed concentration (e.g., 10 µM) against a broad panel of enzymes (kinases, proteases, phosphatases, etc.).

-

The assay format will be specific to each enzyme but will typically measure the conversion of a substrate to a product via fluorescence, luminescence, or absorbance.

-

Calculate the percent inhibition for each enzyme relative to a vehicle control (e.g., DMSO).

-

Flag any enzyme showing >50% inhibition as a preliminary "hit".

-

2. IC50 Determination and Enzyme Kinetics:

-

Objective: To quantify the potency of inhibition and determine the mechanism of inhibition for validated hits.

-

Protocol:

-

Perform a dose-response analysis for each validated hit enzyme by incubating the enzyme with a serial dilution of this compound.

-

Measure enzyme activity at each concentration and plot the data to calculate the IC50 value.

-

To determine the mode of inhibition, perform kinetic studies by measuring the initial reaction velocity at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

-

Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[10]

-

3. Cellular Target Engagement:

-

Objective: To confirm that the compound interacts with the target enzyme in a cellular context.

-

Protocol (Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble target enzyme remaining at each temperature by Western blot.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Hypothesis 2: this compound as an Ion Channel Modulator

Given that many phenolic compounds exhibit activity at ion channels, this represents a plausible mechanism, particularly for potential neurological or cardiovascular effects.[12]

Experimental Workflow for Ion Channel Modulation

Caption: Workflow for investigating the ion channel modulating activity of this compound.

Detailed Experimental Protocols

1. Automated Patch-Clamp Screening:

-

Objective: To rapidly screen the compound against a panel of key voltage-gated and ligand-gated ion channels.

-

Protocol:

-

Use an automated patch-clamp platform (e.g., QPatch, Patchliner) with cell lines stably expressing the ion channels of interest (e.g., NaV1.5, CaV1.2, KV1.3, hERG).

-

Apply this compound at a screening concentration (e.g., 10 µM) and measure changes in ionic currents in response to appropriate voltage or ligand stimuli.

-

Identify channels where the compound causes a significant (>30%) change in current amplitude or gating kinetics.

-

2. Manual Patch-Clamp Electrophysiology:

-

Objective: To provide a detailed characterization of the compound's effect on the biophysical properties of the identified target channels.

-

Protocol:

-

Perform whole-cell patch-clamp recordings on cells expressing the target ion channel.

-

Construct dose-response curves to determine the IC50 or EC50 of the compound's effect.

-

Apply specific voltage protocols to study the effect of the compound on the voltage-dependence of activation and inactivation, as well as the kinetics of channel opening, closing, and inactivation.

-

Investigate use-dependence by applying repetitive stimuli to determine if the compound preferentially binds to a particular channel state (resting, open, or inactivated).

-

Hypothesis 3: this compound as a Modulator of the GABAergic System

The structural similarity of the 2,6-difluorophenol head group to a carboxylate anion makes the GABAergic system a compelling area of investigation.[2][3][]

Experimental Workflow for GABAergic System Modulation

Caption: Workflow for investigating the modulation of the GABAergic system.

Detailed Experimental Protocols

1. Radioligand Binding and Enzyme Assays:

-

Objective: To determine if the compound binds to GABA receptors or inhibits the primary GABA-metabolizing enzyme.

-

Protocol:

-

Binding Assays: Perform competitive radioligand binding assays using cell membranes expressing GABAA or GABAB receptors. Use known radioligands (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and measure the displacement by increasing concentrations of this compound.

-

GABA-T Inhibition Assay: Use a commercially available kit or a published method to measure the activity of purified GABA aminotransferase in the presence of varying concentrations of the compound. A known inhibitor like vigabatrin should be used as a positive control.

-

2. In Vivo Microdialysis and Behavioral Models:

-

Objective: To assess the compound's effect on GABA neurotransmission and related behaviors in a living organism.

-

Protocol:

-

Microdialysis: Implant a microdialysis probe into a specific brain region (e.g., the hippocampus) of a freely moving rodent. Administer this compound systemically and collect dialysate samples over time. Analyze GABA concentrations in the dialysate using HPLC to determine if the compound increases extracellular GABA levels.

-

Behavioral Models: Evaluate the compound in established rodent models of anxiety (e.g., elevated plus maze) or seizure susceptibility (e.g., pentylenetetrazol-induced seizures) to see if it produces behavioral effects consistent with enhanced GABAergic tone.[14][15]

-

Summary of Proposed Targets and Assays

| Hypothesized Mechanism | Potential Molecular Targets | Primary In Vitro Assays | Secondary/Cellular Assays | In Vivo Confirmation |

| Enzyme Inhibition | Kinases, Proteases, Phosphatases, etc. | Broad Enzyme Panel Screen | IC50 Determination, Enzyme Kinetics | Cellular Thermal Shift Assay (CETSA) |

| Ion Channel Modulation | NaV, CaV, KV, Cl- channels | Automated Patch-Clamp | Manual Patch-Clamp, Membrane Potential Dyes | ECG recordings, Neuronal firing assays |

| GABAergic Modulation | GABAA/B Receptors, GABA Aminotransferase | Radioligand Binding Assays, Enzyme Inhibition | Electrophysiology on Neurons | Microdialysis, Behavioral Models |

Concluding Remarks: An Integrated Approach to Mechanism of Action

The elucidation of a novel compound's mechanism of action is a multifaceted endeavor that requires a synthesis of biochemical, cellular, and in vivo approaches. The experimental workflows outlined in this guide provide a logical and comprehensive framework for investigating the potential biological activities of this compound. It is crucial to recognize that these hypothesized mechanisms are not mutually exclusive; a compound can exhibit polypharmacology, acting on multiple targets to produce its overall biological effect. Therefore, data from all avenues of investigation must be integrated to build a complete and accurate picture of the compound's mechanism of action. This structured, yet flexible, approach will pave the way for understanding the therapeutic potential and toxicological profile of this compound, ultimately guiding its future development.

References

-

Qiu, J., Stevenson, P. E., & Schramm, V. L. (1999). 2,6-Difluorophenol as a Bioisostere of a Carboxylic Acid: Bioisosteric Analogues of γ-Aminobutyric Acid. Journal of Medicinal Chemistry, 42(2), 329–332. [Link]

-

Qiu, J., Stevenson, P. E., & Schramm, V. L. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 42(2), 329-332. [Link]

-

In-Depth Focus: Fluorine in Drug Discovery: Role, Design and Case Studies. (2024). Sygnature Discovery. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Gupta, O. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (2021). PMC - NIH. [Link]

-

Daglia, M. (2012). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC - NIH. [Link]

-

Ellenbroek, B. A., & Youn, J. (2016). Animal models in neuroscience with alternative approaches: Evolutionary, biomedical, and ethical perspectives. PubMed Central. [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. [Link]

-

Tailored mode-of-action assays to enhance your drug discovery process. (n.d.). Nuvisan. [Link]

-

Kumar, A., & Mishra, A. K. (2018). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. [Link]

-

Valente, M., Gu, T., & Li, Z. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers. [Link]

-

Zapór, L. (2004). Toxicity of some phenolic derivatives--in vitro studies. PubMed. [Link]

-

Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. [Link]

-

Fringuelli, R., et al. (2004). Heteroaryl-substituted phenols as potential antioxidants. PubMed. [Link]

-

The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

-

Selvaraj, C., et al. (2003). Tyrosinase-catalyzed oxidation of fluorophenols. PubMed. [Link]

-

Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]

-

Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC - NIH. [Link]

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. [Link]

-

Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. NIH. [Link]

-

In Vitro Identification and In Vivo Confirmation of Metabolites of High Molecular Weight Synthetic Phenolic Antioxidants. (2024). ACS Publications. [Link]

-

Fisher, A. (2012). Animal Models of Neurological Disorders. PMC - PubMed Central - NIH. [Link]

-

2,6-Difluorophenol. (n.d.). P&M. [Link]

-

(PDF) Enzyme inhibition by fluoro compounds. (1985). ResearchGate. [Link]

-

New Molecule Protects the Brain in Animal Models of Multiple Sclerosis. (2023). Technology Networks. [Link]

-

The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

-

Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. (2023). ACS Publications. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

-

Al-Hadiya, B. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. MDPI. [Link]

-

Valentova, K., et al. (2014). Toxicological aspects of the use of phenolic compounds in disease prevention. PMC. [Link]

-

Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. (2024). Frontiers. [Link]

-

Estrogenic Modulation of Ionic Channels, Pumps and Exchangers in Airway Smooth Muscle. (2021). MDPI. [Link]

-

Rawel, H. M., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link]

-

Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation 2.0”. (2023). MDPI. [Link]

-

Editorial: Molecular mechanisms of ion channel activation and modulation. (2023). Frontiers. [Link]

-

2,4-Difluorophenol. (n.d.). PubChem - NIH. [Link]

-

Teratogenic and toxic effects of alcohol ethoxylate and alcohol ethoxy sulfate surfactants on Xenopus laevis embryos and tadpoles. (2001). PubMed. [Link]

-

Modulation of ion channels by hydrogen sulfide. (2012). PubMed. [Link]

-

Modulation of ion channels in clinical psychopharmacology: adults and younger people. (2010). PubMed. [Link]

-

Redox-Regulated Synthetic Channels: Enabling Reversible Ion Transport by Modulating the Ion-Permeation Pathway. (2024). PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rroij.com [rroij.com]

- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 14. Animal models in neuroscience with alternative approaches: Evolutionary, biomedical, and ethical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]

4-Ethoxy-2,6-difluorophenol solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of 4-Ethoxy-2,6-difluorophenol

Introduction

This compound is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms flanking a phenolic hydroxyl group, combined with an ethoxy substituent at the para position, imparts a unique combination of electronic and steric properties. These properties are critical in dictating the molecule's reactivity, bioavailability, and formulation characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for optimizing synthetic routes, developing robust formulations, and ensuring regulatory compliance.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing the limited availability of specific experimental data in public literature, this document synthesizes information from structurally similar compounds and outlines detailed, field-proven methodologies for determining its solubility and stability profiles. The protocols described herein are designed to be self-validating, providing the user with a framework to generate reliable data for their specific applications.

Physicochemical Properties: An Expert Assessment

| Property | Analog Compound | Value | Implication for this compound |

| Molecular Weight | This compound | 174.14 g/mol (calculated) | Influences diffusion and solubility characteristics. |

| pKa | 2,6-Difluorophenol | ~7.34[1] | The strong electron-withdrawing effect of the two ortho-fluorine atoms significantly increases the acidity of the phenolic proton compared to phenol (pKa ~10). This suggests that this compound will be a relatively acidic phenol, readily forming a phenoxide anion under mild basic conditions. This is a critical factor for its aqueous solubility at varying pH. |

| LogP | 2,6-Difluorophenol | 1.670 (calculated)[2] | The ethoxy group will increase the lipophilicity compared to 2,6-difluorophenol. The molecule is expected to have moderate lipophilicity, suggesting good solubility in organic solvents but potentially limited aqueous solubility at neutral pH. |

| Melting Point | 2,6-Difluorophenol | 38-41 °C[3] | The addition of the ethoxy group and the overall increase in molecular weight would suggest a higher melting point for this compound compared to 2,6-difluorophenol. |

| Boiling Point | 2,6-Difluorophenol | 59-61 °C / 17 mmHg[3] | A higher boiling point is expected due to the increased molecular weight and potential for dipole-dipole interactions. |

Solubility Profiling: A Methodological Approach

A comprehensive understanding of a compound's solubility in various media is fundamental to its application in drug development, impacting everything from reaction kinetics to bioavailability. The following section details a robust workflow for determining the solubility of this compound.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Protocol 1: Thermodynamic Solubility in Aqueous and Organic Solvents

This protocol determines the equilibrium solubility of the compound, which is a critical parameter for formulation development.

I. Materials and Equipment

-

This compound (solid)

-

Selection of solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, Acetonitrile, Dichloromethane, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector

II. Methodology

-

Preparation: Add an excess amount of this compound to a series of vials (e.g., 5-10 mg per 1 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of each test solvent into the corresponding vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24-48 hours. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared for accurate quantification.

Stability Assessment and Forced Degradation

Understanding the chemical stability of a compound is crucial for determining its shelf-life, identifying compatible excipients, and developing stability-indicating analytical methods. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products.

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Protocol 2: Forced Degradation Study

I. Rationale for Stress Conditions

-

Acid/Base Hydrolysis: The ether and phenol functional groups can be susceptible to hydrolysis. The increased acidity of the phenol suggests the phenoxide is readily formed, but the ether linkage is generally stable except under harsh acidic conditions.

-

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures and colored degradants.

-

Thermal Degradation: To assess the intrinsic stability of the molecule at elevated temperatures, relevant for manufacturing and storage.

-

Photostability: Aromatic systems can absorb UV light, leading to photochemical degradation.

II. Methodology

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80 °C.

-

Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light.

-

Thermal: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a calibrated oven.

-

Photolytic: Expose a solution of the compound to a light source as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC-UV method. This method should be capable of separating the parent compound from all process impurities and degradation products.

-

Calculate the percentage of degradation.

-

For samples showing significant degradation, analysis by LC-MS is required to identify the mass of the degradation products, providing insights into the degradation pathways.

-

Recommended Analytical Methods for Quantification

The accurate quantification of this compound and its potential degradants is essential. Based on its structure (a UV-active aromatic ring), High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary analytical technique.

Protocol 3: HPLC-UV Method for Quantification

I. Instrumentation and Conditions

-

System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid is a good starting point. The formic acid ensures the phenolic proton is suppressed, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: A suitable wavelength should be selected based on the UV spectrum of the compound (likely around 270-280 nm).

-

Injection Volume: 10 µL.

II. Validation Parameters The method should be validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, a comprehensive profile can be reliably established through the systematic application of the methodologies outlined in this guide. The structural alerts within the molecule—an acidic phenol, an ether linkage, and a fluorinated aromatic ring—provide a rational basis for designing robust experimental protocols. By following these field-proven workflows, researchers and drug development professionals can generate the critical data needed to advance their projects, ensuring both scientific integrity and the development of safe and effective products. This guide serves as a foundational resource, empowering scientists to navigate the challenges of characterizing novel chemical entities with confidence.

References

-

SynQuest Laboratories. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Laboratories.[4]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,6-Difluorophenol. Retrieved from Thermo Fisher Scientific.[5]

-

BenchChem. (2025). A Comparative Guide to the Reactivity of 2,4-Difluorophenol and 2,6-Difluorophenol for Pharmaceutical and Agrochemical Synthesis. Retrieved from BenchChem.[1]

-

Chem-Impex. (n.d.). 2,6-Difluorophenol. Retrieved from Chem-Impex International.[6]

-

Sigma-Aldrich. (n.d.). 2,6-Difluorophenol 98%. Retrieved from Sigma-Aldrich.[3]

-

BenchChem. (2025). Cross-Validation of Analytical Methods for 2,4-Difluorophenol Quantification: A Comparative Guide. Retrieved from BenchChem.[7]

-

Cheméo. (n.d.). Chemical Properties of 2,6-Difluorophenol (CAS 28177-48-2). Retrieved from Cheméo.[2]

-

BenchChem. (2025). Stability of 2,4-Difluorophenol under different reaction conditions. Retrieved from BenchChem.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Difluorophenol (CAS 28177-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,6-二氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-Ethoxy-2,6-difluorophenol: A Predictive and In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for 4-Ethoxy-2,6-difluorophenol (CAS No. 1017779-55-3), a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectroscopic profile. This includes detailed interpretations of expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to identify and characterize this molecule with a high degree of confidence.

Introduction and Rationale

This compound is a substituted aromatic compound whose structural motifs—a phenol ring, fluorine substituents, and an ethoxy group—suggest its potential as a versatile building block in the synthesis of complex organic molecules. The fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a parent molecule, making this compound a valuable scaffold in the design of novel pharmaceuticals and agrochemicals.

This guide has been developed to fill a gap in the available scientific literature, where experimental spectroscopic data for this compound is not readily accessible. The core of this document is a predictive analysis, grounded in the fundamental principles of spectroscopy and supported by empirical data from closely related structural analogs, namely 2,6-difluorophenol and 4-ethoxyphenol. By deconstructing the molecule into its constituent parts and analyzing their known spectroscopic behaviors, we can assemble a highly accurate, predicted data set. This approach not only provides a practical reference for the identification of this compound but also serves as an instructive example of predictive spectroscopy.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predictions are based on the additive effects of the substituents on the chemical shifts and the expected spin-spin coupling patterns.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic, phenolic, and ethoxy protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment |

| ~ 6.6 - 6.8 | Triplet (t) | J(H-F) ≈ 8-10 Hz | Ar-H (2H, H-3, H-5) |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | - | -OH (1H) |

| ~ 4.0 | Quartet (q) | J(H-H) ≈ 7 Hz | -OCH₂- (2H) |

| ~ 1.4 | Triplet (t) | J(H-H) ≈ 7 Hz | -CH₃ (3H) |

Causality and Interpretation:

-

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. Their chemical shift is predicted to be upfield (at a lower ppm value) compared to benzene (7.34 ppm) due to the combined electron-donating effects of the hydroxyl and ethoxy groups. The two ortho fluorine atoms will have a competing deshielding effect. The multiplicity is predicted to be a triplet due to coupling with the two adjacent, equivalent fluorine atoms (n+1 rule, where n=2).

-

Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature.[1][2] It is expected to appear as a broad singlet due to hydrogen bonding and chemical exchange.

-

Ethoxy Protons (-OCH₂CH₃): The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group are expected to show a characteristic ethyl pattern. The methylene protons will appear as a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons. Their chemical shifts are predicted based on typical values for ethoxy groups on an aromatic ring, as seen in 4-ethoxyphenol.[3][4]

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals due to the symmetry of the molecule. The carbon signals will exhibit splitting due to coupling with fluorine atoms (C-F coupling).

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Expected Multiplicity (due to C-F Coupling) |

| C-1 (-OH) | ~ 135 - 140 | Triplet (t) |

| C-2, C-6 (-F) | ~ 150 - 155 | Doublet of doublets (dd) |

| C-3, C-5 | ~ 105 - 110 | Doublet (d) |

| C-4 (-OEt) | ~ 150 - 155 | Singlet (s) or small triplet |

| -OCH₂- | ~ 64 | Singlet (s) |

| -CH₃ | ~ 15 | Singlet (s) |

Causality and Interpretation:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups.

-

C-1: This carbon is attached to the hydroxyl group and is expected to be deshielded. It will likely appear as a triplet due to two-bond coupling with the fluorine atoms at C-2 and C-6.

-

C-2 and C-6: These carbons are directly bonded to fluorine, a highly electronegative atom, which will cause a significant downfield shift (deshielding). They will appear as a doublet due to the large one-bond C-F coupling and may be further split by smaller two- and three-bond couplings.

-

C-3 and C-5: These carbons are ortho to the electron-donating ethoxy group and are expected to be shielded (upfield shift). They will appear as doublets due to two-bond coupling with the adjacent fluorine atoms.

-

C-4: This carbon is attached to the ethoxy group and is expected to be deshielded.

-

-

Ethoxy Carbons: The chemical shifts for the methylene and methyl carbons of the ethoxy group are predicted based on standard values for such groups.[5]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule.

| Fluorine Atom | Predicted Chemical Shift (δ) ppm | Expected Multiplicity | Predicted Coupling Constant (J) Hz |

| F-2, F-6 | ~ -120 to -140 | Triplet (t) | J(F-H) ≈ 8-10 Hz |

Causality and Interpretation:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[6][7] For fluorine atoms on an aromatic ring, the chemical shift is influenced by the other substituents. The presence of the ortho hydroxyl group and the para ethoxy group (both electron-donating) is expected to result in a chemical shift in the predicted range, referenced to CFCl₃.

-

Multiplicity: Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent and will produce a single signal. This signal is expected to be a triplet due to coupling with the two adjacent, equivalent aromatic protons (H-3 and H-5).

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3600 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2850 - 2980 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~ 1450 - 1600 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1200 - 1300 | Strong | Aryl C-O Stretch (Phenolic) & C-F Stretch |

| ~ 1040 - 1100 | Strong | Aryl-Alkyl Ether C-O Stretch |

Causality and Interpretation:

-

O-H Stretch: A prominent broad band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[1][8][9]

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic ring. Peaks just below 3000 cm⁻¹ are due to the C-H stretching of the ethoxy group's alkyl chain.

-

C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretches: As a mixed aryl-alkyl ether and a phenol, two strong C-O stretching bands are anticipated.[10][11][12] The C-O stretch of the phenolic group is expected around 1200-1300 cm⁻¹. The asymmetric C-O-C stretch of the ethoxy group is predicted to be around 1040-1100 cm⁻¹.

-

C-F Stretch: A strong absorption band due to the C-F stretching vibration is expected in the fingerprint region, likely overlapping with the C-O stretching bands, in the 1100-1300 cm⁻¹ range.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion:

-

Formula: C₈H₈F₂O₂

-

Molecular Weight: 174.15 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 174

Predicted Key Fragmentation Patterns:

| m/z | Predicted Fragment | Plausible Loss |

| 145 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 146 | [M - C₂H₄]⁺ | McLafferty rearrangement and loss of ethene |

| 117 | [M - C₂H₅ - CO]⁺ | Loss of an ethyl radical followed by loss of carbon monoxide |

Causality and Interpretation:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 174 should be observable, confirming the molecular weight of the compound.

-

Loss of Ethyl Radical: A common fragmentation pathway for ethyl ethers is the loss of the ethyl group (•C₂H₅, 29 mass units), leading to a fragment at m/z 145. This is often a significant peak.

-

Loss of Ethene: Another characteristic fragmentation of ethyl ethers is the McLafferty rearrangement, resulting in the loss of a neutral ethene molecule (C₂H₄, 28 mass units) to give a radical cation at m/z 146.

-

Loss of Carbon Monoxide: Phenolic compounds can undergo fragmentation by losing carbon monoxide (CO, 28 mass units) from the ring.[13][14] This could occur after the initial loss of the ethyl group, leading to a fragment at m/z 117.

Caption: Predicted major fragmentation pathways for this compound.

Standard Experimental Protocols

For the successful acquisition of the spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. Use a fluorine-free probe or a probe with a fluorine channel. Reference the spectrum to an external standard like CFCl₃.

-

Data Processing: Process the raw data (FID) using a Fourier transform, followed by phase and baseline correction.

IR Spectroscopy

-

Sample Preparation: As this compound is likely a solid at room temperature, the spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Acquisition: Record a background spectrum of the empty spectrometer (for ATR) or a pure KBr pellet. Then, record the sample spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) can be used if the compound is analyzed from a solution.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded, and the data is presented as a mass spectrum.

Conclusion